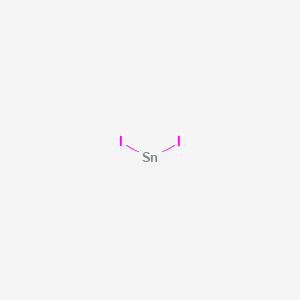

Yoduro de estaño(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin(II) iodide, also known as stannous iodide, is a chemical compound with the formula SnI₂. It is an ionic tin salt of iodine and appears as a red to red-orange solid. The compound has a molar mass of 372.519 g/mol, a melting point of 320°C, and a boiling point of 714°C . Tin(II) iodide is known for its reducing properties and is used in various chemical reactions and industrial applications.

Aplicaciones Científicas De Investigación

Tin(II) iodide is a versatile compound with a range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of tin-based perovskites for solar cells. .

Biology: Employed in the preparation of organic-inorganic hybrid materials with potential biological applications.

Medicine: Investigated for its potential use in medical imaging and as an analytical reagent.

Industry: Utilized in semiconductor technology, photonics, and the preparation of thin films for electronic and optoelectronic devices

Mecanismo De Acción

Target of Action

Tin(II) iodide, also known as stannous iodide, is an ionic tin salt of iodine with the formula SnI2 . It is primarily used as a reducing agent in various chemical reactions. The primary target of Tin(II) iodide is the reactant that needs to be reduced.

Mode of Action

As a reducing agent, Tin(II) iodide donates electrons to other substances in a chemical reaction, leading to a reduction in the oxidation state of the substance . This electron donation can result in significant changes in the chemical structure and properties of the target substance.

Action Environment

The action of Tin(II) iodide can be influenced by various environmental factors. For instance, its reducing power can be affected by the pH of the environment, the presence of other substances that can act as oxidizing agents, and the temperature . Moreover, Tin(II) iodide is a red to red-orange solid with a melting point of 320 °C and a boiling point of 714 °C , suggesting that it is stable under a wide range of temperatures.

Análisis Bioquímico

Biochemical Properties

Tin(II) iodide perovskite-based structures can be employed in sensitizers, photodetectors, and sensors due to their tunable bandgap, high absorption coefficient, and efficient charge carrier transport .

Cellular Effects

It finds application as an analytical reagent in the determination of rhodium and iridium by spectrophotometry .

Molecular Mechanism

The reaction between DMSO molecules and Lewis’ acid Tin(II) iodide produced the intermediate adduct SnI2·3DMSO, that competently slows the reaction between SnI2 and methylammonium iodide (MAI), producing an even and pinhole-free MASnI3 layer by micron-sized grains afterward the DMSO molecules are removed by annealing at 100 °C .

Temporal Effects in Laboratory Settings

It is widely used to fabricate organic–inorganic solar cells, light-emitting devices, and secondary batteries . It acts as a reducing agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tin(II) iodide can be synthesized by heating metallic tin with iodine in the presence of 2 M hydrochloric acid. The reaction is as follows:

Sn+I2→SnI2

Another method involves dissolving tin or its oxide in hydriodic acid .

Industrial Production Methods: In industrial settings, tin(II) iodide is often produced through high-temperature fractional distillation. This method involves synthesizing the compound in solution, from elemental mixtures at atmospheric pressure, or in a vacuum, followed by purification through fractional distillation to achieve high purity levels .

Types of Reactions:

Oxidation: Tin(II) iodide can be oxidized to tin(IV) iodide (SnI₄) in the presence of strong oxidizing agents.

Reduction: It acts as a reducing agent and can reduce other compounds.

Substitution: Tin(II) iodide can undergo substitution reactions with various ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers like chlorine or bromine.

Reducing Agents: Tin(II) iodide itself acts as a reducing agent.

Substitution Reactions: Ligands such as phosphines or amines.

Major Products Formed:

Oxidation: Tin(IV) iodide (SnI₄).

Reduction: Reduced forms of other compounds.

Substitution: Complexes with substituted ligands

Comparación Con Compuestos Similares

Tin(IV) iodide (SnI₄): A higher oxidation state of tin iodide with different chemical properties.

Tin(II) chloride (SnCl₂): Another tin(II) compound with chloride instead of iodide.

Tin(II) bromide (SnBr₂): Similar to tin(II) iodide but with bromide ions.

Uniqueness: Tin(II) iodide is unique due to its specific red to red-orange color, reducing properties, and its role in the synthesis of tin-based perovskites. Its ability to form stable complexes and its applications in various fields make it distinct from other tin compounds .

Propiedades

IUPAC Name |

tin(2+);diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNCYXCFHBGG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sn+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.